molecular formula C23H20N2O3S B2538633 3,4-dimethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide CAS No. 313273-90-4

3,4-dimethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide

Cat. No. B2538633
CAS RN: 313273-90-4
M. Wt: 404.48
InChI Key: FWOKNTWRHIULSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "3,4-dimethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide" is a benzamide derivative, which is a class of compounds known for their diverse biological activities. Benzamide derivatives are often explored for their potential applications in medicinal chemistry due to their ability to interact with various biological targets. The papers provided discuss the synthesis, characterization, and biological evaluation of various benzamide analogs, which can provide insights into the properties and potential applications of the compound .

Synthesis Analysis

The synthesis of benzamide derivatives typically involves the condensation of an amine with a carboxylic acid or its derivatives. For instance, paper outlines a multi-step synthesis process starting from basic building blocks like 2-cyano

Scientific Research Applications

Benzothiazole Derivatives in Medicinal Chemistry

Benzothiazole and its derivatives have been extensively studied for their varied biological activities. The unique structure of the benzothiazole ring, combining a benzene and thiazole ring, makes it an integral part of many synthetic and natural bioactive molecules. These compounds have shown a wide range of pharmacological activities, including antiviral, antimicrobial, anti-inflammatory, antidiabetic, anti-tumor, and anticancer effects. The presence of a benzothiazole moiety in a compound can significantly enhance its activity and selectivity towards various biological targets, making it a cornerstone in the development of new therapeutic agents (Bhat & Belagali, 2020).

Structural Activity Relationship and Importance

The structural activity relationship (SAR) of benzothiazole derivatives has been a focal point in medicinal chemistry, enabling the design of molecules with improved efficacy and reduced toxicity. The variations in the benzothiazole scaffold, especially substitutions at specific positions, have been linked to diverse biological activities. This adaptability makes benzothiazoles suitable for designing molecules targeting various diseases, from infectious diseases to cancers. The SAR studies help in understanding how different functional groups affect the biological activity and pharmacokinetics of the benzothiazole derivatives, guiding the synthesis of more potent and selective drug candidates (Bhat & Belagali, 2020).

Applications in Drug Discovery

Benzothiazole derivatives have been found to possess a broad spectrum of pharmacological activities. Their role in drug discovery is significant due to their potential as therapeutic agents against a variety of conditions. The ongoing research into benzothiazole derivatives aims to exploit their pharmacological properties to develop new drugs that are more effective and have fewer side effects. The versatility of the benzothiazole ring allows for the creation of compounds that can interact with different biological pathways, offering opportunities for the treatment of diseases where current therapies are inadequate (Keri et al., 2015).

properties

IUPAC Name

3,4-dimethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O3S/c1-14-4-10-18-21(12-14)29-23(25-18)15-5-8-17(9-6-15)24-22(26)16-7-11-19(27-2)20(13-16)28-3/h4-13H,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWOKNTWRHIULSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.